2,6-Dibromo-3-methyl-4-nitrophenol
Overview
Description
2,6-Dibromo-3-methyl-4-nitrophenol is an organic compound with the molecular formula C7H5Br2NO3. It is a derivative of phenol, characterized by the presence of two bromine atoms, a methyl group, and a nitro group attached to the benzene ring. This compound is known for its pale yellow crystalline appearance and is primarily used in various chemical syntheses and industrial applications .
Scientific Research Applications
2,6-Dibromo-3-methyl-4-nitrophenol has diverse applications in scientific research:
Mechanism of Action
Mode of Action
It is known that the compound is involved in a novel degradation process that includes consecutive oxidative and hydrolytic debromination . The exact interaction of the compound with its targets and the resulting changes are yet to be fully understood.
Biochemical Pathways
It is known that the compound is involved in a novel degradation process that includes consecutive oxidative and hydrolytic debromination
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dibromo-3-methyl-4-nitrophenol can be synthesized through the bromination of 3-methyl-4-nitrophenol. The process involves dissolving 3-methyl-4-nitrophenol in glacial acetic acid and adding bromine dropwise with continuous stirring. The reaction mixture is then warmed to remove excess bromine, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of bromine utilization .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-3-methyl-4-nitrophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can replace the bromine atoms in the presence of a suitable base.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can reduce the nitro group.
Major Products:
- Substitution reactions yield various substituted phenols depending on the nucleophile used.
- Reduction reactions produce 2,6-dibromo-3-methyl-4-aminophenol .
Comparison with Similar Compounds
2,6-Dibromo-4-nitrophenol: Similar in structure but lacks the methyl group, affecting its reactivity and applications.
2-Bromo-4-methyl-6-nitrophenol: Contains only one bromine atom, leading to different chemical properties and uses.
Uniqueness: 2,6-Dibromo-3-methyl-4-nitrophenol is unique due to the presence of both bromine atoms and a methyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound in various synthetic and industrial processes .
Properties
IUPAC Name |
2,6-dibromo-3-methyl-4-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO3/c1-3-5(10(12)13)2-4(8)7(11)6(3)9/h2,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHPHFJJKHXWHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377806 | |
Record name | 2,6-dibromo-3-methyl-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14401-03-7 | |
Record name | 2,6-dibromo-3-methyl-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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